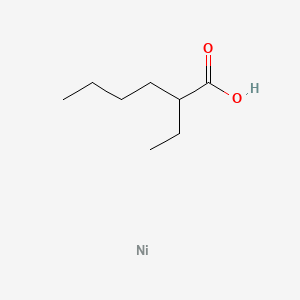

Nickel 2-ethylhexanoate

Description

Contextualization of Nickel Carboxylates within Organometallic Chemistry

Nickel carboxylates are a class of organometallic compounds that feature a central nickel atom bonded to one or more carboxylate ligands. ontosight.aiontosight.ai These compounds are part of the broader family of metal carboxylates and are notable for their solubility in organic solvents, a characteristic that makes them highly useful in a variety of non-aqueous applications. atamanchemicals.comamericanelements.com In organometallic chemistry, nickel carboxylates are recognized for their versatility, serving as important precursors and catalysts in numerous chemical transformations. ontosight.aiontosight.aiamericanelements.com Their applications span across catalysis for oxidation, hydrogenation, and polymerization reactions, as well as acting as adhesion promoters. atamanchemicals.comamericanelements.com The specific properties and reactivity of a nickel carboxylate are influenced by the nature of the carboxylic acid ligand attached to the nickel center. researchgate.net

Historical Trajectory and Evolution of Research on Nickel 2-ethylhexanoate (B8288628)

Research into metal carboxylates, including nickel salts, has a history rooted in their application as drying agents in paints and inks. Over time, the scope of research expanded significantly as their catalytic properties became more apparent. While a detailed historical timeline for Nickel 2-ethylhexanoate is not extensively documented in single sources, its development is intertwined with the broader exploration of metal 2-ethylhexanoates as precursors in materials science. researchgate.net The use of organonickel complexes in catalytic processes has been known since the 1960s, though the field is still considered to be developing. researchgate.net More recent research has focused on the synthesis and characterization of nickel carboxylates for specific applications, such as the preparation of nanoscale catalysts for cracking heavy hydrocarbon feedstocks. springerprofessional.deresearchgate.net Modern synthetic methods, including electrochemical approaches, have been developed to produce high-purity this compound efficiently. researchgate.net

Contemporary Significance and Identified Research Gaps concerning this compound

In contemporary chemical science, this compound holds considerable significance due to its wide range of applications. It is a key component in the formulation of Ziegler-Natta catalysts, which are used in the stereoregular polymerization of olefins like propylene (B89431) and 1,3-butadiene. atamanchemicals.com The compound also serves as a precursor for creating nickel-based catalysts for the hydrogenation of polymers and the cracking of heavy crude oil. atamanchemicals.comresearchgate.netgoogle.com Furthermore, it is utilized in the manufacturing of rubber, as a grinding dispersant for coatings, and in high-grade printing inks. atamanchemicals.comchemicalbook.com

Despite its widespread use, there are still research gaps to be addressed. A key area for further investigation is the detailed characterization of the active catalytic species derived from this compound in various reactions. acs.orgacs.org While it is known to form nanoclusters that are catalytically active, a deeper understanding of their formation, structure, and mechanism of action would enable the design of more efficient catalysts. acs.orgacs.org Additionally, exploring its potential in emerging areas such as nanoparticle synthesis and thin film deposition could unveil new applications. americanelements.comresearchgate.net Further research into novel synthetic routes that are more environmentally friendly and cost-effective would also be beneficial.

Objectives and Scope of the Comprehensive Academic Review on this compound

The primary objective of this academic review is to provide a comprehensive overview of the chemical compound this compound. This review will focus exclusively on its chemical and physical properties, established synthesis methodologies, and its significant applications in catalysis and polymer chemistry. The scope is intentionally narrowed to the scientific aspects of the compound, with a strict exclusion of dosage, administration information, and safety or adverse effect profiles. This article aims to be an authoritative resource for chemists and materials scientists by consolidating detailed research findings and presenting them in a structured and accessible format, including interactive data tables.

Physicochemical Properties of this compound

This compound, also known as nickel(II) 2-ethylhexanoate or nickel octoate, is an organometallic compound with the chemical formula [CH3(CH2)3CH(C2H5)CO2]2Ni. sigmaaldrich.comsigmaaldrich.com It typically appears as a clear, green, viscous liquid or semi-solid. atamanchemicals.comsigmaaldrich.comnih.gov It is soluble in organic solvents such as toluene (B28343) and xylene, and slightly soluble in hexane, but not miscible in water. chemicalbook.comnih.gov

| Property | Value | Source |

| Molecular Formula | C16H30NiO4 | nih.govchemsrc.com |

| Molecular Weight | 345.10 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Density | 0.96 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 228°C at 760mmHg | chemsrc.com |

| Appearance | Green, viscous liquid/semi-solid | atamanchemicals.comsigmaaldrich.comnih.gov |

| Solubility | Soluble in toluene, xylene; slightly soluble in hexane | chemicalbook.com |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with variations in reactants, solvents, and reaction conditions.

One common method involves the direct reaction of nickel metal powder with 2-ethylhexanoic acid. In a typical procedure, powdered nickel is heated with an excess of 2-ethylhexanoic acid in the presence of a catalyst, such as a sodium nitrate (B79036) solution, and mineral spirits as a solvent. The reaction mixture is heated and sparged with air, followed by vacuum distillation to remove water. atamanchemicals.comprepchem.com

Another approach is a one-pot synthesis that reacts ammonium (B1175870) hydroxide (B78521) with 2-ethylhexanoic acid to form an aqueous solution of ammonium 2-ethylhexanoate. springerprofessional.deresearchgate.net Subsequently, an aqueous solution of nickel chloride is added, and the resulting this compound is extracted using an organic solvent like benzene (B151609) or hexane. springerprofessional.deresearchgate.netgoogle.com This method is noted for its efficiency and high yields, which can range from 89% to 98% depending on the specific conditions. springerprofessional.deresearchgate.net

Electrochemical synthesis offers another route. This involves the anodic dissolution of nickel metal in the presence of 2-ethylhexanoic acid in an acetonitrile (B52724) solution. researchgate.net This technique is praised for producing high-purity products.

Applications in Catalysis

This compound is a versatile catalyst and catalyst precursor with numerous applications in industrial and laboratory-scale chemical transformations.

Hydrogenation and Oxidation Catalysis

In combination with reducing agents like triethylaluminum (B1256330), this compound forms highly active catalysts for hydrogenation reactions. google.comacs.orgacs.org These Ziegler-type catalysts are used in the hydrogenation of polymers, particularly those with low molecular weights. google.com Studies have shown that these catalysts consist of a broad distribution of nickel cluster sizes, with nanoclusters being the most active species. acs.orgacs.org It is also used to prepare nickel-based catalysts on supports like niobia-modified silica (B1680970) for various catalytic applications. atamanchemicals.com Furthermore, in conjunction with bromine, it can act as a catalyst for the regioselective oxidation of diols. chemicalbook.com

Polymerization Catalysis

This compound is a crucial component in Ziegler-Natta catalyst systems for the polymerization of olefins. atamanchemicals.com When combined with an aluminum alkyl co-catalyst, it facilitates the stereoregular polymerization of propylene and 1,3-butadiene. atamanchemicals.com It has also been used with methylaluminoxane (B55162) for the polymerization of norbornene. researchgate.net Its role as a catalyst in the ring-opening polymerization of lactones is another significant application. researchgate.net

Other Catalytic Applications

This compound serves as a precursor for producing nanoscale catalysts used in the cracking of heavy hydrocarbon feedstocks like straight-run fuel oil and heavy oil residues. springerprofessional.deresearchgate.net It is also employed as a catalyst in the manufacturing of rubber and in the formulation of high-grade printing inks. atamanchemicals.comchemicalbook.com Recent research has also explored its use in electrochemical carboxylation reactions. nih.gov

Role in Polymer Chemistry

Beyond its catalytic role in polymerization, this compound has other important functions in polymer chemistry.

Polymer Modification and Stabilization

This compound is used as a modifying additive in the production of various polymeric materials. google.com It can be used to improve the properties of polymers. For instance, its use in the hydrogenation of low molecular weight diene polymers helps to improve their stability. google.com

Precursor for Polymer-Based Materials

As a soluble source of nickel, it is a valuable precursor for creating polymer-based composite materials and coatings. For example, it can be used in spin-coating processes to create thin films of nickel oxide, a material with applications in electrochromic devices and sensors. researchgate.netresearchgate.net The pyrolysis of spin-coated films of this compound is a method to produce these nickel oxide films on various substrates. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

7580-31-6 |

|---|---|

Molecular Formula |

C8H16NiO2 |

Molecular Weight |

202.90 g/mol |

IUPAC Name |

2-ethylhexanoic acid;nickel |

InChI |

InChI=1S/C8H16O2.Ni/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

XRBQEYWBWZFUIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ni] |

physical_description |

Liquid |

Related CAS |

7580-31-6 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Nickel 2 Ethylhexanoate

Conventional Synthetic Approaches to Nickel 2-ethylhexanoate (B8288628)

Conventional methods for the synthesis of Nickel 2-ethylhexanoate have been well-established and are widely practiced in industrial settings. These approaches typically involve the reaction of a nickel salt with 2-ethylhexanoic acid or its corresponding salt.

One of the most common methods is a double decomposition reaction . This two-step process begins with the saponification of 2-ethylhexanoic acid with an aqueous solution of an alkali hydroxide (B78521) or ammonia (B1221849) to produce a water-soluble salt, such as ammonium (B1175870) 2-ethylhexanoate. In the subsequent step, an aqueous solution of a nickel salt, typically nickel(II) chloride or nickel(II) sulfate (B86663), is introduced. This leads to the precipitation of this compound, which is then separated from the aqueous phase. The crude product is often purified by extraction with an organic solvent, followed by drying.

Another established route is the direct reaction of nickel metal or nickel oxide with 2-ethylhexanoic acid . This method often requires elevated temperatures and vigorous stirring to facilitate the reaction. In some variations, the reaction is carried out in the presence of water and an oxygen source to promote the oxidation of the nickel metal. While this approach can be effective, it may be characterized by longer reaction times.

Electrolytic synthesis presents a more specialized conventional method. This process involves the anodic dissolution of a nickel electrode in a solution containing 2-ethylhexanoic acid. An electroconductive additive is typically used in an organic solvent to facilitate the electrochemical reaction. This method can offer a high degree of purity but may require more sophisticated equipment compared to the double decomposition or direct reaction methods.

A ligand-exchange reaction is another viable, though less common, conventional approach. This involves the reaction of a nickel halide with 2-ethylhexanoic acid. To drive the reaction to completion and neutralize the generated hydrogen halide, a base such as triethylamine (B128534) is often employed. An excess of 2-ethylhexanoic acid may also be used to prevent the formation of mixed-ligand complexes.

The following table summarizes the key features of these conventional synthetic routes.

| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Double Decomposition | Nickel(II) salt (e.g., NiCl₂), 2-ethylhexanoic acid, Base (e.g., NH₄OH) | Aqueous medium, ambient or slightly elevated temperature | High yield, relatively simple process | Requires multiple steps, potential for impurities from starting materials |

| Direct Reaction | Nickel metal or Nickel(II) oxide, 2-ethylhexanoic acid | Elevated temperature, vigorous stirring | Fewer reaction steps | Can be slow, may require harsh conditions |

| Electrolytic Synthesis | Nickel metal (anode), 2-ethylhexanoic acid | Organic solvent with an electrolyte | High purity product | Requires specialized electrochemical setup |

| Ligand-Exchange | Nickel(II) halide, 2-ethylhexanoic acid, Base (e.g., triethylamine) | Organic solvent | Can be used when other methods are not suitable | Requires stoichiometric amounts of a base, potential for side reactions |

Development of Green and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methods for a wide range of chemical compounds, including metal carboxylates like this compound. These emerging routes aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

Microwave-assisted synthesis is a promising green alternative that can significantly accelerate chemical reactions. The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technique to other nickel complexes suggests its potential viability.

Ultrasound-assisted synthesis , or sonochemistry, is another green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. The intense local temperatures and pressures generated by collapsing bubbles can promote faster reaction rates and increase mass transfer. Ultrasound has been successfully employed in the synthesis of nickel nanoparticles and other nickel compounds, indicating its potential for the efficient and eco-friendly production of this compound.

The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with volatile organic compounds. For the synthesis of this compound, exploring solid-state reactions or reactions in supercritical fluids could offer significant environmental benefits. Solvent-free methods have been successfully applied to the synthesis of other nickel-containing catalysts, demonstrating the feasibility of this approach.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, represents a highly sustainable approach to chemical synthesis. While the direct biocatalytic synthesis of this compound has not been reported, the use of enzymes to produce the 2-ethylhexanoic acid precursor from renewable feedstocks is an area of active research. Furthermore, the principles of biocatalysis, such as high selectivity and mild reaction conditions, provide a blueprint for the development of future green synthetic routes.

The following table outlines some of the key green and sustainable approaches and their potential advantages for the synthesis of this compound.

| Green Synthetic Route | Core Principle | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid and uniform heating | Shorter reaction times, higher yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Acoustic cavitation to enhance reactivity | Increased reaction rates, improved mass transfer |

| Solvent-Free Synthesis | Elimination of volatile organic solvents | Reduced environmental impact, simplified workup |

| Biocatalysis | Use of enzymes or microorganisms | High selectivity, mild reaction conditions, use of renewable feedstocks |

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound is crucial for its commercial viability and performance in various applications. Several strategies can be employed during the synthesis and purification stages to achieve these goals.

A key aspect of optimization lies in the precise control of reaction parameters . This includes the molar ratio of reactants, reaction temperature, and reaction time. For instance, in the double decomposition method, adjusting the equivalent ratio of nickel chloride to 2-ethylhexanoic acid has been shown to significantly impact the product yield. Optimal conditions often involve a slight excess of the nickel salt to ensure complete reaction of the carboxylate. Similarly, maintaining the reaction temperature within a specific range can prevent side reactions and decomposition of the product.

The choice of solvent for both the reaction and the subsequent extraction and purification steps is another critical factor. In the double decomposition method, the use of low-boiling organic solvents for extraction facilitates easy removal and recovery, contributing to a more efficient process. The purity of the final product can be further enhanced by washing the organic extract to remove any unreacted starting materials or by-products.

Purification techniques play a vital role in achieving high-purity this compound. After the initial separation, the product may be subjected to further purification steps such as:

Washing: The crude product can be washed with water or a suitable solvent to remove water-soluble impurities.

Drying: Residual water is typically removed by drying over a desiccant like magnesium sulfate or by azeotropic distillation.

Filtration: Insoluble impurities can be removed by filtration.

Vacuum Distillation: For some metal carboxylates, vacuum distillation can be used to remove volatile impurities, although care must be taken to avoid thermal decomposition of the product.

The implementation of in-process monitoring can also contribute to the optimization of yield and purity. Techniques such as spectroscopy can be used to track the progress of the reaction and ensure its completion, thereby minimizing the formation of by-products and maximizing the yield of the desired compound.

The following table summarizes key optimization strategies for the synthesis of this compound.

| Optimization Strategy | Parameter/Technique | Impact on Yield and Purity |

| Control of Reaction Parameters | Molar ratio of reactants, temperature, reaction time | Maximizes product formation and minimizes side reactions, leading to higher yield and purity. |

| Solvent Selection | Appropriate solvent for reaction and extraction | Facilitates efficient reaction, separation, and purification, improving both yield and purity. |

| Post-Synthesis Purification | Washing, drying, filtration, distillation | Removes impurities, leading to a higher purity final product. |

| In-Process Monitoring | Spectroscopic techniques | Allows for real-time control of the reaction, leading to improved consistency and higher yields. |

Scalability Considerations for Industrial Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. Ensuring consistent product quality, process safety, and economic viability are paramount.

A primary consideration is the choice of reactor type . For the batch processes commonly used in the synthesis of metal carboxylates, stirred tank reactors (STRs) are often employed. These reactors are versatile and allow for effective mixing and temperature control, which are crucial for achieving consistent reaction kinetics and product quality. The material of construction for the reactor is also important, with stainless steel or glass-lined reactors being common choices to prevent corrosion and contamination.

Heat and mass transfer become increasingly critical at an industrial scale. The exothermic nature of some of the reactions involved in the synthesis of this compound requires efficient heat removal to maintain the optimal reaction temperature and prevent runaway reactions. Jacketed reactors with internal cooling coils are often used to manage the thermal aspects of the process. Similarly, efficient agitation is necessary to ensure proper mixing of reactants and to facilitate mass transfer between phases, particularly in the double decomposition method.

Process control and automation are essential for ensuring the safety, consistency, and efficiency of industrial-scale production. This includes the automated addition of reactants, precise temperature and pressure control, and in-line monitoring of key process parameters. Automation helps to minimize human error and allows for a more reproducible and optimized manufacturing process.

The handling and separation of materials at a large scale also require careful consideration. The transfer of large volumes of flammable organic solvents necessitates robust safety protocols. The separation of the product from the reaction mixture, often done via filtration or centrifugation, needs to be efficient to maximize yield. Subsequent purification steps, such as washing and drying, must also be scalable.

The following table highlights the key scalability considerations for the industrial production of this compound.

| Scalability Consideration | Key Aspects | Importance in Industrial Production |

| Reactor Design | Type (e.g., stirred tank reactor), material of construction, size | Ensures efficient mixing, heat transfer, and corrosion resistance for large-scale batches. |

| Heat and Mass Transfer | Efficient heating and cooling systems, effective agitation | Crucial for controlling reaction kinetics, ensuring safety, and achieving consistent product quality. |

| Process Control and Automation | Automated reactant addition, temperature and pressure control, in-line monitoring | Improves process safety, reproducibility, and efficiency, while reducing operational costs. |

| Material Handling and Separation | Safe transfer of solvents, efficient filtration/centrifugation, scalable purification | Ensures worker safety, maximizes product recovery, and maintains product purity at a large scale. |

| Economic and Environmental Factors | Raw material costs, energy consumption, waste management, regulatory compliance | Determines the overall profitability and sustainability of the manufacturing process. |

Advanced Structural and Electronic Characterization Techniques for Nickel 2 Ethylhexanoate

Spectroscopic Methodologies for Probing Coordination Environments in Nickel 2-ethylhexanoate (B8288628)

Spectroscopic techniques are powerful tools for investigating the local environment of the nickel center and the nature of the ligand-metal interactions.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a highly effective method for probing the electronic structure and local coordination geometry of the nickel atom in nickel 2-ethylhexanoate. The technique is element-specific and does not require crystalline samples, making it versatile for various material forms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region at the Ni K-edge provides detailed information about the oxidation state and coordination geometry of the nickel center. The position of the absorption edge is sensitive to the effective charge on the nickel atom; for nickel(II) 2-ethylhexanoate, the edge position would be characteristic of the Ni(II) oxidation state. Pre-edge features in the XANES spectrum can be indicative of the coordination symmetry, with their intensity and energy corresponding to specific electronic transitions that are sensitive to the geometry (e.g., octahedral vs. square planar). rsc.org

The EXAFS region contains oscillatory signals that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the coordination number, bond distances, and the identity of the atoms in the immediate vicinity of the nickel center. For this compound, EXAFS analysis would quantify the Ni-O bond lengths and determine the number of coordinating oxygen atoms from the carboxylate ligands.

Table 1: Potential Information Obtainable from XAS for this compound

| Parameter | Information Derived |

| XANES Edge Position | Confirmation of the Ni(II) oxidation state. |

| XANES Pre-Edge Peaks | Elucidation of the coordination geometry (e.g., octahedral). |

| EXAFS Analysis | Determination of Ni-O bond distances and coordination number. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Centers

The nickel(II) ion has a d⁸ electron configuration, which, in a high-spin state (S=1) within a coordination complex like this compound, makes it paramagnetic. Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for characterizing such paramagnetic species. nih.govacs.org While Ni(II) can sometimes be "EPR-silent" under standard conditions, high-frequency and high-field EPR can provide valuable data. acs.org

An EPR spectrum of this compound would yield the g-factor and zero-field splitting (ZFS) parameters (D and E). These parameters are highly sensitive to the symmetry and electronic structure of the nickel center. nih.gov The g-factor provides insight into the electronic environment, while the ZFS parameters describe the splitting of the spin states in the absence of an external magnetic field, which is dictated by the local coordination geometry. For instance, a significant D value would indicate a departure from perfect cubic (e.g., octahedral) symmetry. nih.govnih.gov

Table 2: Hypothetical EPR Parameters for a High-Spin Ni(II) Center

| Parameter | Significance |

| g-values | Reflect the electronic structure and spin-orbit coupling of the Ni(II) ion. |

| D (Axial ZFS) | Quantifies the axial distortion from cubic symmetry. |

| E (Rhombic ZFS) | Quantifies the rhombic distortion (in-plane anisotropy). |

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for probing the coordination of the 2-ethylhexanoate ligand to the nickel center. The most informative vibrations are the asymmetric (νas) and symmetric (νs) stretching modes of the carboxylate group (COO⁻). uwaterloo.ca

The frequency difference between these two modes, Δν = νas(COO⁻) - νs(COO⁻), is a well-established diagnostic marker for the coordination mode of the carboxylate ligand. uwaterloo.ca Different coordination modes (monodentate, bidentate chelating, or bidentate bridging) result in distinct Δν values. In a study of various metal 2-ethylhexanoates, it was shown that the presence of multiple peaks in the carboxylate stretching region of the FT-IR spectrum can indicate an oligomeric structure with several binding modes. uwaterloo.ca For instance, ligands bound in a monodentate fashion typically exhibit a larger Δν compared to those in a bidentate chelating or bridging mode. uwaterloo.ca

Raman spectroscopy provides complementary information. The Ni-O stretching vibrations, typically found at lower frequencies, are often Raman active and provide a direct probe of the metal-ligand bond strength. tum.de

Table 3: Characteristic FT-IR Frequencies for Carboxylate Coordination Modes in Metal 2-Ethylhexanoates

| Coordination Mode | Asymmetric Stretch (νas) (cm⁻¹) | Symmetric Stretch (νs) (cm⁻¹) | Frequency Difference (Δν) (cm⁻¹) |

| Ionic (e.g., Sodium Salt) | ~1550 | ~1415 | ~135 |

| Monodentate | Higher frequency | Lower frequency | Large |

| Bidentate Chelating | Lower frequency | Higher frequency | Small |

| Bidentate Bridging | Intermediate frequency | Intermediate frequency | Intermediate |

| Data adapted from studies on metal 2-ethylhexanoate complexes. uwaterloo.ca |

Diffraction-Based Techniques for Solid-State Structure Determination of this compound

Diffraction techniques are indispensable for determining the arrangement of atoms in the solid state, providing a definitive picture of the molecular and crystal structure.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. nih.gov If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of information, including:

Molecular Geometry: The exact coordination geometry around the Ni(II) center (e.g., distorted octahedral, square planar). tandfonline.comrsc.org

Bond Lengths and Angles: Precise measurements of Ni-O bond lengths and O-Ni-O bond angles, which are crucial for understanding the nature of the coordination. nih.gov

Crystal Packing: How the individual this compound molecules are arranged in the crystal lattice.

Table 4: Representative Data from a Single-Crystal XRD Analysis of a Nickel(II) Carboxylate Complex

| Parameter | Example Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ni-O Bond Lengths | 2.0 - 2.2 Å |

| O-Ni-O Bond Angles | 85-95° and ~175° |

| These values are representative and based on known structures of similar nickel(II) complexes. nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Bulk Structure

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline (powder) samples. It is used to identify the crystalline phases present in a bulk sample and to assess its purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. acs.org

For this compound, PXRD would be used to:

Phase Identification: Match the experimental diffraction pattern to a database to confirm the identity of the synthesized material.

Purity Assessment: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Crystallinity Analysis: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.

Table 5: Example of Data Presentation in a PXRD Analysis

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.1 | 3.54 | 60 |

| This is a hypothetical PXRD peak list to illustrate the data format. |

Mass Spectrometry Approaches for Molecular Integrity and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For an organometallic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) would be employed to bring the intact molecule into the gas phase for analysis. nih.gov High-resolution mass spectrometry could then provide a highly accurate mass measurement, confirming the elemental composition and thus the molecular integrity of the compound.

In theory, the mass spectrum would be expected to show a parent ion corresponding to the intact this compound molecule, likely with associated adducts (e.g., sodium). The isotopic pattern of this ion would be characteristic of a nickel-containing compound, providing clear evidence of its presence. Purity assessment would involve searching for ions corresponding to potential impurities, such as unreacted 2-ethylhexanoic acid, byproducts from synthesis, or degradation products. Tandem MS (MS/MS) experiments could be performed to fragment the parent ion, yielding structural information about the coordination of the 2-ethylhexanoate ligands to the nickel center.

However, a thorough search of scientific literature and chemical databases did not yield specific experimental mass spectra or detailed fragmentation studies for this compound. While the NIST WebBook provides mass spectrometry data for the free ligand, 2-ethylhexanoic acid, this does not extend to the nickel complex. nist.gov

Thermal Analysis Methodologies for Decomposition Pathways of this compound

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For this compound, these methods would reveal its thermal stability, decomposition mechanism, and information on phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the subsequent steps of mass loss until a final, stable residue is formed, typically nickel oxide.

Studies on other nickel carboxylates, such as nickel acetate (B1210297) and nickel fumarate (B1241708), can provide a basis for expected behavior. For example, the thermal decomposition of nickel acetate tetrahydrate shows an initial dehydration step followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.net Similarly, nickel fumarate decomposes in two main stages: an initial dehydration followed by an oxidative decomposition of the anhydrous salt to form nickel oxide (NiO). akjournals.com It is plausible that this compound would follow a similar pathway, with the initial decomposition involving the loss of the organic ligands, ultimately yielding nickel oxide. A study involving the thermal decomposition of nickel hexanoate (B1226103) also supports the formation of nickel oxide as the final product. researchgate.net

Despite these analogies, specific TGA data detailing the precise onset temperature of decomposition, the percentage of mass loss at each stage, and the final residue mass for this compound are not available.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting, crystallization, and other phase transitions. A DSC thermogram for this compound could identify its melting point and any other endothermic or exothermic events associated with its decomposition. These decomposition events would likely appear as broad exothermic peaks corresponding to the oxidative breakdown of the organic ligands.

While DSC is widely used for characterizing nickel-containing materials like superalloys, pan.pl specific DSC studies detailing the phase transitions and thermal events of the isolated this compound compound were not found in the reviewed literature.

Theoretical and Computational Chemistry of Nickel 2 Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Bonding in Nickel 2-ethylhexanoate (B8288628)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as Nickel 2-ethylhexanoate, at the electronic level. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be pivotal in determining its most stable three-dimensional arrangement (ground state geometry).

Such calculations would typically involve the optimization of the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles between the nickel center and the 2-ethylhexanoate ligands. For instance, the coordination environment around the Ni(II) ion, which is often octahedral or square planar in nickel complexes, could be precisely determined.

Furthermore, DFT enables the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals would reveal the regions of the molecule that are most likely to be involved in chemical reactions, such as electrophilic or nucleophilic attacks.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a deeper understanding of the bonding in this compound. NBO analysis would quantify the nature of the Ni-O bonds, detailing their ionic and covalent character, and describe the delocalization of electron density between the metal and the ligands.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate electronic structure information.

For a transition metal complex like this compound, multi-reference ab initio methods might be necessary to accurately describe the electronic states, especially if there are multiple low-lying electronic configurations. These high-level calculations can offer a more precise picture of the electron correlation effects, which are significant in molecules with d-electrons.

Ab initio calculations can be used to refine the understanding of the electronic ground state and excited states of this compound. This information is crucial for interpreting experimental spectroscopic data and understanding the photochemistry of the compound. While computationally more demanding than DFT, ab initio methods serve as a benchmark for the accuracy of other computational approaches.

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide a detailed understanding of the behavior of this compound in different environments, such as in various solvents or in the solid state, over time.

In solution, MD simulations can reveal the solvation structure of this compound, showing how solvent molecules arrange themselves around the nickel complex. This is crucial for understanding its solubility and reactivity in different media. The simulations can also provide insights into the dynamics of the 2-ethylhexanoate ligands, such as their flexibility and conformational changes.

In the solid phase, MD simulations can be used to study the crystal packing of this compound and to understand its mechanical and thermal properties. For instance, simulations could predict how the material responds to changes in temperature and pressure.

One area where MD simulations have been applied to systems containing this compound is in the study of the decomposition and catalytic activity of nickel nanoparticles formed from it. For example, ReaxFF molecular dynamics simulations have been used to investigate the cracking of hydrocarbons in the presence of nickel nanoparticles derived from the decomposition of this compound.

Computational Prediction of Reaction Pathways and Transition States for this compound Mediated Processes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For processes where this compound acts as a catalyst or precursor, computational methods can be used to map out the entire reaction pathway.

This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The transition states, which represent the energy maxima along the reaction coordinate, are of particular interest as they determine the rate of the reaction.

For example, in a polymerization reaction catalyzed by a nickel species derived from this compound, computational methods could be used to investigate the mechanism of monomer insertion, chain propagation, and termination steps. These calculations would provide insights into the factors that control the catalytic activity and selectivity.

Elucidation of Spectroscopic Observables via Computational Modeling for this compound Complexes

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) could be used to calculate the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths would correspond to the absorption bands observed experimentally, providing a detailed understanding of the electronic transitions within the molecule.

Computational vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be compared with experimental spectra to help assign the observed vibrational modes to specific molecular motions, such as the stretching and bending of the Ni-O bonds and the vibrations of the 2-ethylhexanoate ligands.

Catalytic Applications and Mechanistic Investigations Involving Nickel 2 Ethylhexanoate

Homogeneous Catalysis Utilizing Nickel 2-ethylhexanoate (B8288628) Systems

In homogeneous catalysis, nickel 2-ethylhexanoate is often employed as a convenient and soluble source of nickel. It is typically activated by co-catalysts to form the catalytically active species in situ. These systems have been instrumental in a range of important chemical reactions.

Oligomerization and Polymerization Reactions Initiated by this compound

Nickel-based catalysts are of significant industrial and academic interest for the oligomerization and polymerization of olefins and dienes. This compound, in combination with various co-catalysts and ligands, forms highly active systems for these transformations. A notable application is in the polymerization of 1,3-butadiene. When combined with ethylaluminum sesquichloride (EASC), nickel(II) complexes can achieve high catalytic activity for the polymerization of 1,3-butadiene, leading to the production of cis-1,4-polybutadiene with high selectivity. The microstructure and molecular weight of the resulting polymer are influenced by reaction parameters and the ligand environment.

In the case of ethylene (B1197577), nickel complexes are effective pre-catalysts for oligomerization processes. The mechanism generally involves the coordination and insertion of ethylene molecules for chain propagation, followed by β-hydride elimination for chain transfer, which releases the α-olefin product. The ratio of the rates of chain propagation to chain transfer determines whether oligomers or polymers are formed. For instance, Ziegler-type systems consisting of this compound and an alkylaluminum compound like triethylaluminum (B1256330) have been studied for olefin hydrogenation, where the order of reactant introduction is crucial for generating the active species.

Below is a table summarizing representative data for butadiene polymerization using nickel-based catalyst systems.

| Catalyst System | Monomer | Co-catalyst | Polymer Microstructure | Reference |

| Nickel(II) imino-pyridyl alcohol complexes | 1,3-Butadiene | Ethylaluminum sesquichloride | cis-1,4-polybutadiene (>96%) | epa.gov |

| NiBr₂(dhbp)/MAO | 1,3-Butadiene | Methylaluminoxane (B55162) (MAO) & 5-norbornene-2-methyl amine | iso-1,2-polybutadiene (mm > 99%) | nih.govrsc.org |

| Ni(II)-based bis(imine) complexes | 1,3-Butadiene | Ethylaluminum sesquichloride (EAS) | cis-1,4-polybutadienes (up to 95%) | researchgate.net |

Cross-Coupling Reactions Catalyzed by this compound Derivatives

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific reports detailing the direct use of this compound in these reactions are less common than for other nickel precursors like nickel(II) chloride or nickel(0) complexes, its solubility in organic solvents makes it a viable pre-catalyst. The active nickel(0) species required for the catalytic cycle can be generated in situ from nickel(II) sources through reduction.

The general catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, typically involves:

Oxidative Addition: A low-valent nickel species (typically Ni(0)) reacts with an organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate.

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron compound) is transferred to the nickel center.

Reductive Elimination: The two organic fragments on the nickel center couple and are eliminated, forming the desired product and regenerating the active Ni(0) catalyst.

Mechanistic studies have revealed the complexity of these systems, with evidence for the involvement of different nickel oxidation states, including Ni(I), which can sometimes be detrimental to the catalytic cycle. The choice of ligands, reductants, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

Hydrogenation and Dehydrogenation Processes Facilitated by this compound

This compound is a key industrial precursor for Ziegler-type hydrogenation catalysts. acs.org When combined with a reducing agent such as triethylaluminum (AlEt₃), it forms highly active catalysts for the hydrogenation of various substrates. acs.org These systems are particularly important for large-scale industrial processes like the selective hydrogenation of styrenic block copolymers. nih.gov

Mechanistic investigations into these Ziegler-type systems have revealed that the active catalytic species are likely nickel nanoclusters. acs.orgnih.gov Studies using techniques such as X-ray absorption fine structure (XAFS) and scanning transmission electron microscopy (STEM) have shown that the reaction of this compound with AlEt₃ leads to a broad distribution of metal cluster sizes, from sub-nanometer to nanometer-scale particles. acs.orgnih.gov Mercury poisoning experiments suggest that these nanoclusters are the most active species in the hydrogenation process. acs.orgnih.gov

The hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol is another industrially relevant process where nickel-based catalysts are employed. researchgate.net This reaction proceeds in a consecutive manner, with the hydrogenation of the carbon-carbon double bond occurring more readily than the hydrogenation of the carbonyl group. researchgate.net

The table below presents data on the hydrogenation of cyclohexene (B86901) using a Ziegler-type catalyst derived from this compound.

| Catalyst System | Substrate | Co-catalyst | Key Finding | Reference |

| This compound | Cyclohexene | AlEt₃ | Active species are sub-nanometer to nanometer-scale nickel clusters. | acs.orgnih.gov |

Oxidation and Reduction Transformations Employing this compound

Nickel complexes are also utilized in a variety of oxidation and reduction reactions. Ethylhexanoates, in general, are mentioned as components in catalysts for oxidation processes. americanelements.com While detailed mechanistic studies specifically employing this compound in these transformations are not as prevalent in the literature as for other catalytic applications, the fundamental role of nickel in mediating electron transfer processes is well-established.

In the context of reductions, nickel-catalyzed systems are effective for the transformation of various functional groups. For instance, nickel catalysts are used in the reduction of aldehydes and ketones to alcohols. The catalytic cycle for such reactions often involves the formation of a nickel hydride species, which then transfers a hydride to the carbonyl carbon.

Heterogeneous Catalysis Derived from this compound Precursors

The utility of this compound extends to the preparation of heterogeneous catalysts, where its solubility and ease of decomposition are advantageous.

Synthesis of Supported Nickel Catalysts from this compound

Supported nickel catalysts are widely used in industrial processes due to their high activity, stability, and ease of separation from the reaction products. This compound can serve as a precursor for the synthesis of these materials. The general approach involves impregnating a high-surface-area support material (e.g., silica (B1680970), alumina, or activated carbon) with a solution of the nickel precursor. Subsequent thermal treatment, typically involving calcination and/or reduction, decomposes the this compound and deposits nickel or nickel oxide nanoparticles onto the support surface.

The properties of the final supported catalyst, such as the size and dispersion of the nickel particles, are influenced by several factors, including the nature of the support, the concentration of the precursor solution, and the conditions of the thermal treatment. For example, the interaction between the nickel precursor and the support material can affect the nucleation and growth of the nickel particles during the decomposition process.

These supported nickel catalysts find applications in a wide range of reactions, including hydrogenation, dehydrogenation, and reforming processes. mdpi.comrsc.org The catalytic performance is highly dependent on the structural and electronic properties of the supported nickel species.

Mechanistic Aspects of Surface Reactions in Heterogeneous Systems Based on this compound

Heterogeneous catalysts derived from this compound often involve its conversion into metallic nickel nanoparticles or clusters, which are then supported or utilized in a slurry. The mechanism of surface reactions on these catalysts is fundamental to understanding their activity and selectivity.

In Ziegler-type hydrogenation systems, this compound is combined with an alkylaluminum co-catalyst, such as triethylaluminum (AlEt3), to produce a catalyst solution containing a wide distribution of nickel cluster sizes, from sub-nanometer particles to larger nanoparticles. acs.org The reaction mechanism on the surface of these nickel nanoclusters is believed to be a key aspect of their catalytic function. For instance, in the hydrogenation of unsaturated compounds, the surface of the nickel particles provides active sites for the dissociative adsorption of hydrogen and the coordination of the substrate's double or triple bonds. The reaction proceeds through the stepwise addition of adsorbed hydrogen atoms to the coordinated substrate, followed by the desorption of the saturated product.

For reactions like the dehydrogenative aromatization of cyclohexanone (B45756) derivatives, catalysts prepared by reducing a nickel precursor on a support like ceria (CeO2) are employed. chemrxiv.org The mechanism involves a synergistic action between the nickel nanoparticles and the support material. The surface of the nickel nanoparticles facilitates the key steps of C-H bond activation and β-hydride elimination. chemrxiv.org The support can play a role in promoting the reaction, for example, basic sites on the CeO2 support can assist in proton abstraction, working in concert with the metallic nickel sites. chemrxiv.org

The surface of these heterogeneous nickel catalysts is dynamic. During reactions such as methane (B114726) reforming, the catalyst surface can interact with various plasma-generated radicals (e.g., CHx). uantwerpen.be These interactions can lead to C-H bond breaking, the formation of H2, and the deposition of carbon. uantwerpen.beresearchgate.net Carbon deposition, or coking, is a common deactivation pathway where the catalyst surface becomes blocked by carbonaceous deposits, hindering access to active sites. researchgate.netmdpi.com Conversely, the surface can be regenerated or altered by reactive species. For example, in CO2 methanation, transient exposure to oxygen can lead to the surface oxidation of the most active nickel sites, causing deactivation. mdpi.com This highlights that the mechanistic pathway on the surface is highly dependent on the reaction conditions and the composition of the gas or liquid phase.

Mechanistic Elucidation of Catalytic Cycles Involving this compound

Understanding the complete catalytic cycle, from the initial precursor to the active species and through the substrate transformation, is critical for catalyst optimization. This compound is often a pre-catalyst that undergoes transformation to enter the catalytic cycle.

The nominal form of the precursor, Nickel(II) 2-ethylhexanoate, is generally not the catalytically active species. Activation, typically through reduction or reaction with a co-catalyst, is required to generate the true catalyst.

For other reactions, the active species is often identified as a low-valent nickel complex, typically Ni(0). In olefin hydrocyanation, for example, the catalytic cycle is initiated by a Ni(0) complex, which can undergo oxidative addition of hydrogen cyanide (HCN). sci-hub.se Similarly, in olefin oligomerization and dimerization, Ni(0) or Ni(II)-hydride species are proposed as the key intermediates that initiate the catalytic process. mdpi.comumn.eduresearchgate.net For supported catalysts used in dehydrogenation, the reduced Ni(0) state has been identified as the active form, with its high dispersion on the support being crucial for activity. chemrxiv.org

The generation of these active species from the Ni(II) precursor involves a reduction step. In Ziegler-type systems, the alkylaluminum compound serves as the reducing agent. In other systems, other reducing agents might be added, or the reaction conditions themselves may facilitate the reduction to the active Ni(0) state.

Kinetic studies provide quantitative insight into reaction rates and the influence of reactant concentrations, which helps to elucidate the reaction mechanism and identify the rate-determining step. Various methods, including graphical analysis of concentration versus time data and the use of integrated rate laws, are employed to determine the reaction order with respect to each component. libretexts.orglibretexts.org

For nickel-catalyzed ethylene oligomerization on a heterogeneous Ni-AlKIT-6 catalyst, kinetic studies have shown a global reaction order of 1.28. rsc.org This suggests a complex mechanism where the rate is strongly dependent on the ethylene concentration. The determined activation energy for this process was 15.2 kJ mol⁻¹, and the experimental data point towards the insertion of an ethylene molecule into the nickel-alkyl bond as the kinetically limiting step. rsc.org In another study on ethylene oligomerization over cobalt catalysts, the reaction was found to be first order with respect to ethylene partial pressure, which is consistent with a mechanism where the rate-determining step is the propagation of an adsorbed olefin with gaseous ethylene on a surface that is highly covered with olefins. wisc.edu

In the hydrogenation of 2-ethyl-2-hexenal over nickel-based catalysts, the reaction proceeds in a consecutive manner, first hydrogenating the C=C bond to form 2-ethyl-hexanal, and then the C=O bond to yield 2-ethyl-hexanol. researchgate.netresearchgate.net Kinetic analysis of this system revealed that both consecutive reaction steps follow first-order kinetics. researchgate.net The activation energies were determined to be 33.66 kJ/mol for the hydrogenation of the C=C bond and 58.39 kJ/mol for the hydrogenation of the C=O bond, indicating that the hydrogenation of the carbon-carbon double bond is kinetically more favorable. researchgate.net

These studies exemplify how determining kinetic parameters like reaction order and activation energy is crucial for building a mechanistic model of the catalytic cycle.

Table 1: Kinetic Parameters for Selected Nickel-Catalyzed Reactions This table is interactive. You can sort and filter the data.

| Catalytic System | Reaction | Reactant | Reaction Order | Activation Energy (Ea) | Rate-Determining Step | Reference |

|---|---|---|---|---|---|---|

| Ni-AlKIT-6 | Ethylene Oligomerization | Ethylene | 1.28 (global) | 15.2 kJ/mol | Ethylene insertion into Ni-alkyl bond | rsc.org |

| NiO/Cab-o-sil/γ-alumina | 2-ethyl-2-hexenal Hydrogenation | 2-ethyl-2-hexenal | First | 33.66 kJ/mol | Hydrogenation of C=C bond | researchgate.net |

| NiO/Cab-o-sil/γ-alumina | 2-ethyl-hexanal Hydrogenation | 2-ethyl-hexanal | First | 58.39 kJ/mol | Hydrogenation of C=O bond | researchgate.net |

Ligands and co-catalysts play a pivotal role in modulating the performance of catalytic systems derived from this compound. They can influence the electronic properties, steric environment, and stability of the active nickel center, thereby directing the reaction pathway towards desired products. illinois.edu

Ligand Effects: The ligand environment around the nickel atom significantly dictates its reactivity. illinois.edusemanticscholar.org

Electronic Effects: Electron-rich ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), can increase the electron density on the nickel center, making it more nucleophilic. This can enhance its activity in reactions like reductive couplings. illinois.edu Conversely, electron-poor, π-accepting ligands can make the nickel center more electrophilic, which can be advantageous in other transformations. illinois.edu

Steric Effects: The bulkiness of ligands can control the coordination number of the nickel complex and influence selectivity. Sterically demanding ligands can favor the formation of less-substituted products or prevent catalyst deactivation pathways like dimerization. illinois.edu

Chelation Effects: Chelating (or bidentate/multidentate) ligands can form more stable complexes with nickel compared to monodentate ligands. The geometry imposed by the chelating ligand, such as the bite angle, can have a profound impact on reaction rates, particularly the rate of reductive elimination, which is often a key product-forming step. illinois.edu For example, in ethylene oligomerization, the choice of iminophosphorane, imine-thioether, or (amino)pyridine ligands can significantly alter the activity and selectivity of the nickel catalyst. mdpi.comresearchgate.net

Co-catalyst Effects: Co-catalysts are often essential for activating the nickel precursor and participating in the catalytic cycle.

Lewis Acids: In olefin hydrocyanation, Lewis acids like aluminum trichloride (B1173362) (AlCl3) or zinc chloride (ZnCl2) are crucial co-catalysts. elsevierpure.comtue.nltue.nl Mechanistic studies suggest that the Lewis acid coordinates to the nitrogen atom of a nickel-hydrido-cyanide intermediate (HNiL3CN). sci-hub.se This interaction can accelerate the rate of C-C bond formation and influence the regioselectivity of HCN addition, favoring the formation of linear nitriles over branched ones by destabilizing bulkier branched alkyl intermediates. sci-hub.setue.nl

Alkylaluminums: In Ziegler-type catalysis, alkylaluminum compounds like AlEt3 act as both reducing agents, converting Ni(II) to the active Ni(0) nanoclusters, and as alkylating agents. acs.org They also function as scavengers for impurities that could poison the catalyst.

The interplay between the nickel center, the ligands, and any co-catalysts creates a complex system where small changes to any component can lead to significant shifts in the reaction pathway, activity, and selectivity.

Table 2: Influence of Lewis Acid Co-catalyst on Regioselectivity in Styrene Hydrocyanation Data adapted from mechanistic studies on nickel-catalyzed hydrocyanation. tue.nl

| Ligand (L) in Ni(0)/L System | Co-catalyst | Conversion (%) | Selectivity to Nitriles (%) | Linear Product (%) | Branched Product (%) |

|---|---|---|---|---|---|

| P(OPh)3 | None | 62 | 63 | 8 | 92 |

| P(OPh)3 | AlCl3 | 96 | 81 | 83 | 17 |

Applications of Nickel 2 Ethylhexanoate As a Precursor in Materials Science and Nanotechnology

Fabrication of Nickel-Based Nanomaterials Using Nickel 2-ethylhexanoate (B8288628) Precursors

The utility of metal alkanoates with medium-sized carbon chains, particularly metal 2-ethylhexanoates, is well-established for creating nanomaterials. nih.govresearchgate.net Nickel 2-ethylhexanoate serves as an effective precursor for the synthesis of nickel-based nanomaterials due to its ability to decompose cleanly under controlled conditions, yielding metallic nickel or nickel oxide.

Synthesis of Nickel Nanoparticles and Nanorods via Thermal Decomposition

Thermal decomposition is a common method for producing nickel nanoparticles from precursors like this compound. This process involves heating the compound in a high-boiling point solvent, often in the presence of reducing agents and capping agents, to induce the nucleation and growth of nanoparticles.

One approach involves the replacement reaction of this compound with metallic sodium in liquid paraffin under ultrasonic irradiation. pku.edu.cn This method has been used to successfully synthesize nickel nanoparticles with a relatively narrow size distribution. pku.edu.cn In a typical procedure, this compound is mixed with excess sodium and liquid paraffin, then heated to approximately 180-200°C for around 50 minutes with continuous ultrasonic irradiation. pku.edu.cn The resulting nanoparticles have been shown to possess a single crystal structure. pku.edu.cn

Other methods for producing nickel nanostructures, such as nanorods, often employ different nickel precursors but follow similar principles of reduction in a controlled environment. worldsresearchassociation.comresearchgate.net For instance, microwave-assisted methods using nickel (II) acetate (B1210297) in 1,4-butanediol can rapidly produce nickel oxide nanorods. researchgate.net While the precursor differs, the fundamental process of decomposing a nickel salt to form nanostructures remains central.

| Parameter | Value/Condition | Result | Reference |

|---|---|---|---|

| Precursor | This compound | Single crystal nickel nanoparticles (7-43 nm) | pku.edu.cn |

| Reducing Agent | Metallic Sodium (excess) | ||

| Solvent | Liquid Paraffin | ||

| Temperature | ~180°C | ||

| Time | 50 minutes | ||

| Assistance | Ultrasonic Irradiation (20 kHz, 1500 W) |

Control of Morphology and Size in Nanomaterial Synthesis

The morphology and size of nickel-based nanomaterials can be precisely controlled by manipulating various synthesis parameters. Key factors include the choice of capping agents or surfactants, the reaction temperature, and the reaction time. nih.govmdpi.com

Alkylamines are often employed as size-limiting agents during the thermal decomposition of organometallic nickel precursors. nih.govresearchgate.net A direct correlation has been demonstrated between the chain length of the alkylamine and the resulting mean diameter of the nickel nanoparticles. researchgate.net For example, using a bulky amine like oleylamine can produce smaller nanoparticles (e.g., 2.8 ± 0.9 nm) compared to less bulky amines, which allow for the growth of larger particles. researchgate.net

The concentration of these stabilizing agents is also a critical variable. mdpi.com Decreasing the amount of capping ligand allows for further growth, resulting in larger nanoparticles. researchgate.net Similarly, extending the reaction time can lead to an increase in the average particle size. researchgate.net For instance, increasing the reaction period from 30 to 240 minutes has been shown to increase the mean diameter of nickel nanoparticles from 2.8 nm to 5.1 nm. researchgate.net The choice of solvent and reducing agent also plays a crucial role in determining the final size and morphology of the nanoparticles. mdpi.com

| Controlling Factor | Condition | Effect on Nanoparticles | Reference |

|---|---|---|---|

| Capping Agent (Alkylamine) | Bulky (e.g., Oleylamine) | Smaller mean diameter (e.g., 2.8 ± 0.9 nm) | researchgate.net |

| Less Bulky (e.g., N,N-dimethylhexadecylamine) | Larger mean diameter (e.g., 4.4 ± 0.9 nm) | ||

| Reaction Time | 30 minutes | Smaller mean diameter (e.g., 2.8 ± 0.9 nm) | researchgate.net |

| 240 minutes | Larger mean diameter (e.g., 5.1 ± 0.7 nm) | ||

| Ligand Concentration | Decreased amount | Allows further growth to larger sizes (e.g., 17.8 ± 1.3 nm) | researchgate.net |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Utilizing this compound

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films for a wide range of applications. azonano.comazonano.com The success of these methods is highly dependent on the properties of the chemical precursors used. While a variety of nickel precursors are employed for these techniques, metal carboxylates like this compound represent a class of compounds with potential for such applications.

Thin Film Growth of Nickel and Nickel Oxide Layers

CVD and ALD are used to deposit thin films of both metallic nickel and nickel oxide (NiO). nih.govresearchgate.net For example, NiO thin films, which have applications as hole transport layers in solar cells, can be deposited by CVD using nickel precursors like nickel dialkylaminoalkoxides. nih.gov ALD offers sub-nanometer thickness control and is used to create uniform, pinhole-free films. Nickel oxide films have been successfully grown via ALD using precursors such as bis(methylcyclopentadienyl)nickel(II) with an oxygen plasma co-reactant. mdpi.com

The pyrolysis of spin-coated nickel(II) 2-ethylhexanoate films on substrates at 380°C in air has been shown to produce electrochromic NiO films composed of crystallites 10–20 nm in diameter. researchgate.net This demonstrates the principle of using this compound to form oxide layers, a process that shares fundamental chemistry with CVD where a precursor is thermally decomposed on a heated substrate.

Precursor Design Considerations for Controlled Deposition Processes

The design and selection of precursors are critical for successful CVD and ALD processes. azonano.comresearchgate.net An ideal precursor must possess several key characteristics:

Volatility: The precursor must be easily vaporized and transported into the reaction chamber without premature decomposition. azonano.comresearchgate.net

Thermal Stability: It should be stable enough during vaporization and transport but decompose cleanly at a desired temperature on the substrate surface. researchgate.net

Reactivity: The precursor should exhibit preferential, self-limiting reactivity with the substrate surface for ALD, or controlled decomposition for CVD. azonano.com

Purity: The precursor should decompose without incorporating unwanted impurities, such as carbon, into the growing film. azonano.com

Metal organic compounds, including metal 2-ethylhexanoates, are a major class of precursors. nih.govazonano.com While precursors like nickel acetylacetonate can sometimes form oligomers that hinder volatility, the design of ligands is crucial. researchgate.net For instance, the use of β-diketonate ligands is common, but their tendency to form oligomers can decrease thermal stability. researchgate.net this compound, as part of the broader family of metal carboxylates, fits within this class of materials explored for deposition processes. The choice of ligands and co-reactants is tailored to achieve the desired film properties at specific deposition temperatures. utwente.nl

Preparation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govkfupm.edu.sa Nickel-based MOFs have garnered significant attention for applications in catalysis, gas separation, and energy storage due to nickel's low cost, stability, and abundance. nih.govkfupm.edu.sa

The synthesis of Ni-based MOFs typically involves the reaction of a nickel salt with a polytopic organic linker in a suitable solvent, often under solvothermal conditions. researchgate.net While nickel nitrate (B79036) hexahydrate is a commonly cited nickel source in literature for MOF synthesis, researchgate.netrsc.org other nickel salts, including carboxylates like this compound, can also serve as the metallic node. The carboxylate group of the 2-ethylhexanoate can be displaced by the organic linker molecule during the self-assembly process to form the extended framework structure. The choice of the nickel precursor can influence the reaction kinetics and the final structure of the MOF.

Role of this compound in the Synthesis of Functional Ceramics and Composites

This compound serves as a versatile molecular precursor for introducing nickel into a ceramic matrix, leading to the formation of functional ceramics and composites with a wide range of applications, including in catalysis, electronics, and energy storage. The organic ligands of the precursor facilitate its dissolution and uniform mixing with other precursors at a molecular level, which is crucial for achieving a homogeneous distribution of nickel in the final composite material. Upon thermal treatment, the this compound decomposes, leaving behind nickel or nickel oxide nanoparticles finely dispersed within the ceramic host.

Synthesis of Nickel-Dispersed Alumina Composites

In the fabrication of nickel-alumina (Ni-Al2O3) composites, this compound can be utilized in solution-based methods. For instance, a solution containing this compound and an aluminum precursor, such as aluminum isopropoxide, can be hydrolyzed to form a gel. Subsequent calcination and reduction steps lead to the formation of finely dispersed nickel nanoparticles within a stable alumina matrix. The properties of the resulting composite are highly dependent on the synthesis conditions.

| Synthesis Parameter | Effect on Ni-Al2O3 Composite Properties | Reference |

| Calcination Temperature | Higher temperatures can lead to larger nickel particle sizes and may affect the porosity of the alumina matrix. | |

| Reduction Conditions | The temperature and duration of the reduction step influence the degree of nickel oxide reduction to metallic nickel, impacting the magnetic and catalytic properties. | |

| Precursor Concentration | Affects the final nickel loading in the composite, which in turn determines the material's overall performance in specific applications. |

Fabrication of Nickel-Zirconia Cermets

Nickel-zirconia (Ni-ZrO2) cermets are of significant interest for applications such as solid oxide fuel cell (SOFC) anodes. While many studies utilize nickel nitrate, the principles of solution-based synthesis can be extended to this compound. A co-precipitation or sol-gel method involving a solution of this compound and a zirconium salt allows for the intimate mixing of the nickel and zirconia precursors. The subsequent thermal processing yields a composite with a well-defined microstructure, which is critical for the electrochemical performance of SOFCs.

Research on Ni/ZrO2 catalysts has shown that the preparation method and conditions, such as calcination temperature and time, significantly influence the catalyst's structure and properties. These findings are transferable to systems using this compound as the nickel source.

| Property | Influence of Synthesis Conditions | Resulting Characteristic |

| Nickel Particle Size | Controlled by calcination temperature and precursor concentration. | Affects the active surface area for catalytic reactions. |

| Porosity | Tailored by the use of porogens or by controlling the gelation and drying process. | Crucial for gas diffusion in applications like SOFCs. |

| Phase Composition | Dependent on the calcination atmosphere and temperature, determining the presence of metallic nickel or nickel oxide. | Impacts the electrical conductivity and catalytic activity. |

Development of Nickel Aluminate Spinel

Nickel aluminate (NiAl2O4) spinel is a functional ceramic with applications in catalysis and as a pigment. The synthesis of this material can be achieved through the thermal treatment of a mixture of nickel and aluminum precursors. The use of this compound, in conjunction with an appropriate aluminum precursor in a solution-based route, can lead to the formation of phase-pure nickel aluminate at lower temperatures compared to traditional solid-state reactions. This is due to the molecular-level mixing of the precursors, which enhances the reaction kinetics. The properties of the resulting nickel aluminate spinel are influenced by factors such as the Ni/Al ratio in the precursor solution and the calcination profile.

| Synthesis Parameter | Influence on Nickel Aluminate Spinel |

| Ni/Al Molar Ratio | Determines the stoichiometry and phase purity of the final spinel structure. |

| Calcination Temperature | Affects the crystallinity and grain size of the nickel aluminate. |

| Heating Rate | Can influence the nucleation and growth of the spinel phase. |

Environmental Transformation and Deactivation Pathways of Nickel 2 Ethylhexanoate

Abiotic Degradation Mechanisms of Nickel 2-ethylhexanoate (B8288628) in Environmental Compartments

Abiotic degradation involves non-biological processes that chemically alter the compound in various environmental matrices such as water, soil, and air.

Direct photolytic degradation of Nickel 2-ethylhexanoate by sunlight has not been extensively studied. However, general principles of photochemistry suggest that organometallic compounds can undergo photolysis. This process would likely involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of the coordinate bond between the nickel ion and the 2-ethylhexanoate ligand. The potential decomposition products could include the nickel ion and various organic compounds resulting from the subsequent degradation of the 2-ethylhexanoate radical.

While direct photolysis data is scarce, related research has shown that nickel compounds, such as nickel oxide (NiO) nanoparticles, can act as photocatalysts, promoting the degradation of other organic substances like dyes when exposed to light. d-nb.inforesearchgate.net For instance, studies on the photodegradation of Orange II dye demonstrated that NiO nanoparticles can degrade the dye effectively, with efficiency influenced by factors like pH. d-nb.info This indicates the photo-reactivity of nickel species, although it does not describe the direct degradation of the this compound molecule itself. The photolysis rate of metal complexes can be significantly influenced by environmental parameters, including the intensity of UV radiation and the presence of dissolved organic matter. nih.gov

In aqueous environments, the primary transformation pathway for this compound is hydrolysis. As a metallic soap, it can dissociate in water to release nickel(2+) ions (Ni²⁺) and 2-ethylhexanoate anions. industrialchemicals.gov.au This process is a key determinant of the environmental mobility and bioavailability of the nickel.

The extent of dissociation and, therefore, the hydrolytic stability, depends on factors such as pH, temperature, and water solubility. The released Ni²⁺ ion is the primary species of ecotoxicological concern. industrialchemicals.gov.au The organic ligand, 2-ethylhexanoic acid, is a moderately soluble and volatile compound that will undergo further degradation.

Table 1: Summary of Abiotic Degradation Pathways for this compound

| Degradation Process | Environmental Compartment | Primary Transformation | Potential Products | Influencing Factors |

| Photolysis | Surface Water, Soil Surface | Cleavage of Ni-ligand bond (postulated) | Ni²⁺, 2-ethylhexanoate radicals, subsequent organic degradation products | UV radiation intensity, presence of photosensitizers |

| Hydrolysis | Water, Moist Soil | Dissociation of the salt | Nickel(2+) ions (Ni²⁺), 2-ethylhexanoate anions | pH, Temperature, Water Solubility |

Biotic Transformation and Biodegradation of this compound by Microorganisms

Microorganisms play a crucial role in the environmental fate of this compound, primarily through the breakdown of the organic ligand and the subsequent transformation of the nickel ion.